molecular formula C14H16N2O5 B14078384 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid

1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid

Cat. No.: B14078384
M. Wt: 292.29 g/mol
InChI Key: LFLIYTIKOVHFRD-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methylbenzoic acid to form 2-methyl-4-nitrobenzoic acid. This intermediate is then reacted with piperidine and a suitable coupling agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, the nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by purification through recrystallization. The coupling reaction with piperidine can be facilitated by using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: 2-Carboxy-4-nitrobenzoic acid.

    Reduction: 2-Methyl-4-aminobenzoyl-4-piperidinecarboxylic acid.

    Substitution: Various substituted benzoyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrobenzoic acid: Lacks the piperidinecarboxylic acid moiety.

    4-Nitrobenzoyl chloride: Contains a chloride group instead of the piperidinecarboxylic acid moiety.

    2-Methyl-4-aminobenzoyl-4-piperidinecarboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

1-(2-Methyl-4-nitrobenzoyl)-4-piperidinecarboxylic acid is unique due to the presence of both a nitro group and a piperidinecarboxylic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

1-(2-methyl-4-nitrobenzoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H16N2O5/c1-9-8-11(16(20)21)2-3-12(9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19)

InChI Key

LFLIYTIKOVHFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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